The compound 2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetic acid is a complex organic molecule that belongs to the class of benzodiazepines, specifically featuring a triazole moiety. This compound exhibits potential pharmacological activities, particularly in the central nervous system.
The compound is classified under:
The synthesis of 2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetic acid typically involves multi-step organic reactions. The process generally includes:
Technical details on reaction conditions such as temperature, solvent choice (e.g., ethanol or methanol), and catalysts are critical for optimizing yield and purity .
The molecular structure of 2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetic acid can be represented by its structural formula and SMILES notation:
CC[C@H]([C@H]1c2nnc(n2-c3ccc(cc3C(=N1)c4ccc(cc4)Cl)OC)C)C(=O)OCThis notation provides a concise representation of the molecular connectivity.
Key data points include:
The compound can undergo various chemical reactions typical for benzodiazepine derivatives:
These reactions are essential for exploring structure-activity relationships in medicinal chemistry .
The mechanism of action for compounds like 2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetic acid typically involves modulation of neurotransmitter systems in the brain:
Data from pharmacological studies indicate that such compounds exhibit significant sedative properties at specific dosages .
The primary applications of 2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetic acid include:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6